molecular formula C7H4Br2F2O B13093194 1,4-Dibromo-2,5-difluoro-3-methoxybenzene

1,4-Dibromo-2,5-difluoro-3-methoxybenzene

Cat. No.: B13093194
M. Wt: 301.91 g/mol
InChI Key: WLFHTEACNOVCSP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-methoxybenzene: is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, two fluorine atoms, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2,5-difluoro-3-methoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones.

Scientific Research Applications

1,4-Dibromo-2,5-difluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,4-Dibromo-2,3-difluoro-5-methoxybenzene
  • 1,3-Dibromo-5-fluoro-2-methoxybenzene

Uniqueness

1,4-Dibromo-2,5-difluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxy group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

1,4-dibromo-2,5-difluoro-3-methoxybenzene

InChI

InChI=1S/C7H4Br2F2O/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2H,1H3

InChI Key

WLFHTEACNOVCSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)Br)F)Br

Origin of Product

United States

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